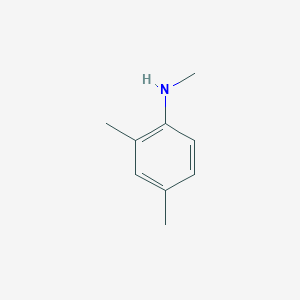

N,2,4-trimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,2,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493467 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-13-1 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to N,2,4-Trimethylaniline: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of N,2,4-trimethylaniline (CAS No. 13021-13-1), a substituted aromatic amine. While its isomers, notably 2,4,6-trimethylaniline, are well-documented and widely used in industrial synthesis, this compound remains a more specialized chemical entity. This document serves as a foundational resource for researchers, chemists, and drug development professionals, consolidating available data and providing expert-driven insights into its chemical structure, physicochemical properties, predicted reactivity, and potential synthetic pathways. By contextualizing this compound within the broader class of trimethylanilines, this guide offers a predictive framework for its application in synthetic organic chemistry and highlights areas for future investigation.

Chemical Identity and Structure

This compound is an aromatic amine characterized by a benzene ring substituted with a methylamino group at position 1 and two methyl groups at positions 2 and 4. This substitution pattern distinguishes it from its more common isomers and dictates its unique chemical behavior.

Core Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13021-13-1 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Synonyms | (2,4-dimethylphenyl)methylamine, N-Methyl-2,4-xylidine | [1] |

| InChI Key | ZIOFXYGGAJKWHX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)NC)C | [1] |

Molecular Structure

The structure of this compound features a secondary amine, which imparts basicity and nucleophilicity, and an electron-rich aromatic ring activated by three alkyl substituents. The ortho- and para-positions relative to the amine are occupied, influencing its reactivity in electrophilic aromatic substitution reactions.

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data for this compound is not as extensively published as for its isomers. The following table summarizes key computed properties that provide insight into its expected physical behavior, such as solubility and membrane permeability.

| Property | Value | Data Type | Source |

| XLogP3 | 2.5 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

| Exact Mass | 135.104799 Da | Computed | [1] |

| Topological Polar Surface Area | 12 Ų | Computed | [1] |

| Kovats Retention Index | 1951.2 (Standard Polar) | Experimental | [1] |

The positive XLogP3 value suggests low solubility in water and good solubility in organic solvents like ethanol and ether, a characteristic common to many substituted anilines[3][4].

Synthesis and Reactivity

While specific industrial synthesis routes for this compound are not widely documented, a logical and efficient laboratory-scale synthesis can be proposed based on established organic chemistry principles.

Proposed Synthetic Strategy: N-methylation of 2,4-Dimethylaniline

The most direct and plausible synthetic route to this compound is the selective N-methylation of the commercially available primary amine, 2,4-dimethylaniline (also known as 2,4-xylidine).

-

Rationale of Choice : This pathway is advantageous due to the high reactivity of the primary amine towards alkylating agents and the availability of the starting material. The key challenge is controlling the reaction to favor mono-methylation and prevent the formation of the tertiary amine byproduct. This can be achieved by carefully controlling the stoichiometry of the reactants. A weak base is typically included to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating system for the synthesis and purification of this compound, based on standard laboratory techniques for N-alkylation of anilines.

-

Reaction Setup : To a solution of 2,4-dimethylaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.

-

Addition of Alkylating Agent : While stirring the suspension at room temperature, add methyl iodide (CH₃I, 1.1 eq) dropwise over 10 minutes. The slight excess of methyl iodide ensures complete consumption of the starting aniline, which can be difficult to separate from the product.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material spot/peak. The reaction is typically complete within 12-24 hours.

-

Workup : Upon completion, filter the solid K₂CO₃ and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and wash sequentially with water and brine. The organic layer contains the crude product.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity Profile

The chemical reactivity of this compound is governed by its two primary functional regions: the secondary amine and the activated aromatic ring.

-

Basicity and Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the molecule basic, readily reacting with acids to form ammonium salts[5]. It also acts as a nucleophile in reactions with electrophiles.

-

Electrophilic Aromatic Substitution : The amine and methyl groups are strong activating, ortho-, para-directing groups. However, in this compound, the positions ortho and para to the powerful N-methyl directing group are already substituted (positions 2, 4, and 6). Therefore, electrophilic substitution is expected to be sterically hindered and may require forcing conditions, likely targeting the less hindered position 5.

-

Oxidation : Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The compound should be stored under an inert atmosphere and protected from light to minimize degradation.

Predicted Spectroscopic Characterization

Authentic spectral data can be compared against the following predicted characteristics to confirm the identity of synthesized this compound.

-

¹H NMR : Expected signals would include: a singlet for the N-H proton, a singlet for the N-methyl protons (~2.8 ppm), two singlets for the aromatic methyl protons (~2.2-2.4 ppm), and distinct signals for the three aromatic protons in the ~6.5-7.0 ppm region.

-

¹³C NMR : The spectrum should show nine distinct carbon signals: one for the N-methyl carbon, two for the aromatic methyl carbons, and six for the aromatic carbons, with varying chemical shifts due to the different electronic environments.

-

Infrared (IR) Spectroscopy : Key vibrational bands are expected for N-H stretching (a sharp peak around 3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 135. A prominent fragment would be the [M-15]⁺ peak at m/z = 120, corresponding to the loss of a methyl radical.

Applications and Role in Research

While this compound does not have the widespread industrial applications of its isomer 2,4,6-trimethylaniline—a key precursor for dyes and N-heterocyclic carbene (NHC) ligands used in catalysis[6][7]—its value lies in its potential as a specialized building block in organic synthesis. Researchers in drug development and materials science can utilize it as an intermediate to introduce the N,2,4-trimethylphenyl moiety into larger molecules, allowing for fine-tuning of properties such as steric bulk, solubility, and electronic characteristics. Its primary role is as a research chemical for constructing complex organic molecules[2].

Safety and Handling

Although a specific, comprehensive toxicological profile for this compound is not available, the hazards can be inferred from data on its isomers and other substituted anilines. Aniline derivatives are generally considered hazardous.

6.1. Identified Hazards (Inferred)

-

Toxicity : Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to related compounds.

-

Irritation : Likely to cause skin and serious eye irritation.

-

Systemic Effects : Aromatic amines as a class are known to cause methemoglobinemia, which impairs the oxygen-carrying capacity of blood[8].

-

Carcinogenicity : Some isomers, like 2,4,5-trimethylaniline, are recognized as carcinogens[3]. While this compound is not classified, it should be handled with appropriate caution.

Caption: Recommended safety and handling workflow for this compound.

6.2. Recommended Handling Procedures

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[9].

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Spill Response : In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal[5].

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment[8].

Conclusion

This compound is a structurally distinct aromatic amine whose properties and reactivity can be reliably predicted from its molecular architecture and comparison with its well-studied isomers. While it lacks the extensive industrial footprint of 2,4,6-trimethylaniline, it represents a valuable and functionalized building block for synthetic chemists. This guide provides the foundational knowledge—from identification and synthesis to safe handling—necessary for its effective and responsible use in a research and development setting, encouraging further exploration of its potential in creating novel chemical entities.

References

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352848, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8717, 2,4,5-Trimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C9H13N | CID 12352848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

N,2,4-trimethylaniline synthesis from 2,4-dimethylaniline

An In-depth Technical Guide to the Synthesis of N,2,4-trimethylaniline from 2,4-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 2,4-dimethylaniline (2,4-xylidine) to its N-methylated derivative, this compound. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, procedural details, and analytical validation of the target molecule's synthesis. The principal focus is on the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of amines. Additionally, modern catalytic approaches are discussed as viable, greener alternatives. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough and practical understanding of the transformation.

Introduction and Strategic Overview

This compound is a tertiary aromatic amine that serves as a valuable intermediate in the synthesis of various fine chemicals, dyes, and pharmaceutical compounds. Its synthesis involves the introduction of a methyl group onto the nitrogen atom of the starting material, 2,4-dimethylaniline, a primary arylamine.

The selective N-monoalkylation of primary anilines can be challenging due to the increased nucleophilicity of the secondary amine product, which often leads to over-alkylation.[1] However, the synthesis of a tertiary amine from a primary amine is more straightforward, and several robust methods exist. This guide will focus on the most established and reliable of these methods for a laboratory setting.

Synthetic Approaches for N-Methylation:

-

Classical Reductive Amination (Eschweiler-Clarke Reaction): This is a cornerstone reaction in amine synthesis that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. Its primary advantages are the use of inexpensive reagents, operational simplicity, and its inherent mechanism that prevents the formation of quaternary ammonium salts, stopping the reaction cleanly at the tertiary amine stage.[2][3]

-

Catalytic N-Alkylation: Modern synthetic chemistry emphasizes sustainable practices. Catalytic methods, such as the "borrowing hydrogen" strategy, use methanol as the methylating agent in the presence of transition metal catalysts (e.g., nickel, iron, cobalt).[4][5][6] These reactions are highly atom-economical, with water being the only byproduct.[6]

-

Alkylation with Green Reagents: Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, offering a non-toxic alternative to traditional alkyl halides or sulfates.[1]

For its reliability, high yield, and mechanistic elegance, this guide will provide an in-depth exploration of the Eschweiler-Clarke reaction.

The Eschweiler-Clarke Reaction: Mechanistic Deep Dive

The Eschweiler-Clarke reaction is a specialized form of reductive amination. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. The thermodynamic driving force for the reaction is the irreversible loss of carbon dioxide gas.[2]

The mechanism unfolds in three key stages:

-

Iminium Ion Formation: The primary amine (2,4-dimethylaniline) performs a nucleophilic attack on formaldehyde. Subsequent dehydration results in the formation of a reactive iminium ion.

-

Hydride Transfer: Formic acid serves as the hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine.

-

Repetition and Termination: The process repeats. The newly formed secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with another equivalent of formaldehyde to form a new iminium ion. A second hydride transfer from formic acid yields the final tertiary amine, this compound. The reaction terminates here because the tertiary amine cannot form an iminium ion, thus preventing quaternization.[2][7]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound from 2,4-dimethylaniline via the Eschweiler-Clarke reaction.

Safety Precautions:

-

2,4-Dimethylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde: A known human carcinogen and sensitizer. Use only in a well-ventilated fume hood.

-

Formic Acid: Corrosive and causes severe burns. Handle with care, using acid-resistant gloves and safety glasses.

-

The reaction work-up involves strong bases (NaOH), which are corrosive.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2,4-Dimethylaniline | 121.18 | 12.12 g | 100 | Starting material |

| Formaldehyde (37% aq. soln.) | 30.03 | 20.3 mL | 250 | Carbon source (2.5 eq) |

| Formic Acid (90% aq. soln.) | 46.03 | 12.8 mL | 250 | Reducing agent (2.5 eq) |

| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | ~500 | For basification during work-up |

| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent |

| 250 mL Round-bottom flask | - | 1 | - | Reaction vessel |

| Reflux condenser | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

| 500 mL Separatory funnel | - | 1 | - | For extraction |

Step-by-Step Procedure

Caption: Experimental workflow for this compound synthesis.

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate within a fume hood.

-

Charging Reagents: To the flask, add 2,4-dimethylaniline (12.12 g, 100 mmol). Sequentially add formic acid (12.8 mL, 250 mmol) and then the aqueous formaldehyde solution (20.3 mL, 250 mmol).

-

Reflux: Begin stirring and gently heat the mixture to reflux (approximately 100-110 °C). A gentle evolution of carbon dioxide should be observed. Maintain the reflux for 8-12 hours to ensure the reaction goes to completion.

-

Work-up - Cooling and Basification: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly add a 25% (w/v) aqueous solution of sodium hydroxide to the reaction mixture with stirring until the solution is strongly basic (pH > 11, check with pH paper). This step neutralizes the excess formic acid and deprotonates the product amine.

-

Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude this compound as an oil.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a clear or pale yellow liquid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

| Property / Technique | Expected Result for this compound |

| Appearance | Colorless to pale yellow oily liquid |

| Molecular Formula | C₉H₁₃N |

| Molar Mass | 135.21 g/mol [8] |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.8-7.0 (2H, m, Ar-H), 3.6 (1H, br s, NH - disappears on D₂O shake), 2.9 (3H, s, N-CH₃), 2.3 (3H, s, Ar-CH₃), 2.1 (3H, s, Ar-CH₃). Note: The NH proton signal will be absent in the final tertiary amine product. The N-CH₃ signal is a key indicator of successful methylation. |

| IR (neat) | ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-N stretch). The characteristic N-H stretch (~3400 cm⁻¹) of the starting material will be absent.[9] |

| Mass Spec (EI) | m/z (%): 135 (M⁺, molecular ion), 120 ([M-CH₃]⁺, base peak). |

Conclusion

The synthesis of this compound from 2,4-dimethylaniline is efficiently and reliably achieved using the Eschweiler-Clarke reaction. This method offers high yields and selectivity for the desired tertiary amine product, avoiding the common issue of over-alkylation. The procedure is robust and well-suited for standard laboratory environments. While modern catalytic N-alkylation methods present greener alternatives with high atom economy, the Eschweiler-Clarke reaction remains a valuable and authoritative technique for its simplicity and effectiveness in research and development settings.

References

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

-

N-alkylation of aniline with benzyl alcohol by different catalysts. ResearchGate. [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). [Link]

-

Selective N-Alkylation of Aniline by Micellar Catalysis. PubMed. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

2,4,6-Trimethylaniline. Wikipedia. [Link]

-

Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. NINGBO INNO PHARMCHEM CO., LTD.. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

2,4,6-trimethylaniline Proton Full Spectrum. Wired Chemist. [Link]

- 2,4,6-trimethylaniline synthesis method.

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

-

Benzenamine, 2,4,6-trimethyl-. NIST WebBook. [Link]

-

Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. NIH National Library of Medicine. [Link]

-

Dimethylaniline. Wikipedia. [Link]

-

Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Collection of Czechoslovak Chemical Communications. [Link]

-

3,4-dimethylaniline. Organic Syntheses Procedure. [Link]

-

This compound. PubChem. [Link]

- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.

-

N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]

-

Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

-

2,4,5-Trimethylaniline. SpectraBase. [Link]

-

2,4,6-Trimethylaniline and Its Salts. OEHHA. [Link]

-

2,4-Dimethylaniline. PubChem. [Link]

-

Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. [Link]

-

DIMETHYLANILINE. Ataman Kimya. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Selectivities to N-Methylaniline and N,N-Dimethylaniline (mol%) at.... ResearchGate. [Link]

-

N,N-Dimethylaniline, a molecule to dye for. YouTube. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. This compound | C9H13N | CID 12352848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Data of N,2,4-trimethylaniline

A Note from the Senior Application Scientist: In the dynamic fields of chemical research and drug development, the comprehensive characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this endeavor. This guide provides an in-depth analysis of the spectroscopic data for N,2,4-trimethylaniline (CAS No. 13021-13-1).

Molecular Structure and Predicted Spectroscopic Summary

This compound is an aromatic amine with a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol . Its structure features a benzene ring substituted with a methylamino group at position 1, and two methyl groups at positions 2 and 4. This specific substitution pattern dictates the unique electronic environment of each atom and bond, which in turn governs its spectroscopic signature.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will provide a rationale for the predicted values based on established substituent effects and comparisons with the experimental data of N-methylaniline and 2,4-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the N-methyl protons, the two aromatic methyl groups, and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino and methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | d | 1H | Ar-H (Position 6) |

| ~6.8 - 7.0 | s | 1H | Ar-H (Position 3) |

| ~6.6 - 6.8 | d | 1H | Ar-H (Position 5) |

| ~3.5 - 4.5 | br s | 1H | N-H |

| ~2.8 | s | 3H | N-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ (Position 4) |

| ~2.1 | s | 3H | Ar-CH₃ (Position 2) |

Comparative Experimental ¹H NMR Data

Table 2.1: ¹H NMR Data for N-methylaniline [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.31 | td | 2H | Ar-H (meta) |

| 6.84 | t | 1H | Ar-H (para) |

| 6.71 | d | 2H | Ar-H (ortho) |

| 3.57 | s | 1H | N-H |

| 2.91 | s | 3H | N-CH₃ |

Table 2.2: ¹H NMR Data for 2,4-dimethylaniline [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.90 | d | 1H | Ar-H (Position 6) |

| 6.85 | s | 1H | Ar-H (Position 3) |

| 6.60 | d | 1H | Ar-H (Position 5) |

| 3.55 | br s | 2H | NH₂ |

| 2.25 | s | 3H | Ar-CH₃ (Position 4) |

| 2.10 | s | 3H | Ar-CH₃ (Position 2) |

Rationale for Predicted ¹H NMR Spectrum

The predicted chemical shifts for this compound are derived from the additive effects of the substituents on the benzene ring. The -NHCH₃ group is an activating, ortho-para directing group, causing an upfield shift of the protons at these positions relative to benzene (δ 7.34 ppm). Similarly, the methyl groups are weakly activating and also contribute to shielding.

-

Aromatic Protons: The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at position 3 is predicted to be a singlet, flanked by two methyl groups. The protons at positions 5 and 6 will likely appear as doublets, although long-range coupling might introduce further complexity.

-

N-Methyl Protons: The singlet at approximately 2.8 ppm is characteristic of a methyl group attached to a nitrogen atom in an aromatic amine, as seen in N-methylaniline (δ 2.91 ppm)[1][2].

-

Aromatic Methyl Protons: The two methyl groups on the aromatic ring are in different environments and are expected to have slightly different chemical shifts.

-

N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-N |

| ~135 | C-CH₃ (Position 4) |

| ~130 | C-H (Position 6) |

| ~128 | C-H (Position 3) |

| ~125 | C-CH₃ (Position 2) |

| ~115 | C-H (Position 5) |

| ~31 | N-CH₃ |

| ~21 | Ar-CH₃ (Position 4) |

| ~18 | Ar-CH₃ (Position 2) |

Comparative Experimental ¹³C NMR Data

Table 2.3: ¹³C NMR Data for N-methylaniline [1][4]

| Chemical Shift (δ, ppm) | Assignment |

| 149.45 | C-N |

| 129.28 | Ar-C (meta) |

| 117.28 | Ar-C (para) |

| 112.50 | Ar-C (ortho) |

| 30.76 | N-CH₃ |

Table 2.4: ¹³C NMR Data for 2,4-dimethylaniline [5]

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C-N |

| 130.8 | C-H (Position 6) |

| 129.5 | C-H (Position 5) |

| 127.3 | C-CH₃ (Position 4) |

| 121.8 | C-CH₃ (Position 2) |

| 117.9 | C-H (Position 3) |

| 20.4 | Ar-CH₃ (Position 4) |

| 17.2 | Ar-CH₃ (Position 2) |

Rationale for Predicted ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts is based on established substituent chemical shift (SCS) effects for substituted benzenes[6][7]. The electron-donating -NHCH₃ and -CH₃ groups will influence the chemical shifts of the aromatic carbons.

-

Aromatic Carbons: The carbon attached to the nitrogen (C-N) will be the most downfield of the aromatic carbons. The other substituted carbons (C-2 and C-4) will also be downfield. The carbons bearing a hydrogen atom will be further upfield.

-

Aliphatic Carbons: The N-methyl carbon is expected around δ 31 ppm, consistent with N-methylaniline[1][4]. The two aromatic methyl carbons will have distinct chemical shifts due to their different positions on the ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

Predicted IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1320 | Strong | C-N stretch |

| ~820 | Strong | Aromatic C-H bend (out-of-plane) |

Comparative Experimental IR Data

Table 3.1: Key IR Absorptions for N-methylaniline [8][9]

| Wavenumber (cm⁻¹) | Assignment |

| 3411 | N-H stretch |

| 3098-3021 | Aromatic C-H stretch |

| 1606, 1509 | Aromatic C=C stretch |

Table 3.2: Key IR Absorptions for 2,4-dimethylaniline [10][11]

| Wavenumber (cm⁻¹) | Assignment |

| 3430, 3350 | NH₂ asymmetric and symmetric stretch |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1620, 1510 | Aromatic C=C stretch |

Rationale for Predicted IR Spectrum

-

N-H Stretch: As a secondary amine, this compound is expected to show a single N-H stretching band around 3400 cm⁻¹, similar to N-methylaniline[8]. This contrasts with primary amines like 2,4-dimethylaniline, which show two N-H stretching bands[10].

-

C-H Stretches: The spectrum will contain absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: Strong absorptions in the 1610-1500 cm⁻¹ region are characteristic of the benzene ring.

-

C-N Stretch: A strong band around 1320 cm⁻¹ is expected for the aromatic C-N bond.

-

C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Predicted Mass Spectrum Data for this compound

| Predicted m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - CH₃]⁺ |

| 106 | Medium | [M - C₂H₅]⁺ or [M - NCH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Comparative Experimental Mass Spectrum Data

Table 4.1: Key Mass Spectrum Fragments for N-methylaniline [12]

| m/z | Assignment |

| 107 | [M]⁺ |

| 106 | [M - H]⁺ |

| 77 | [C₆H₅]⁺ |

Table 4.2: Key Mass Spectrum Fragments for 2,4-dimethylaniline [13][14]

| m/z | Assignment |

| 121 | [M]⁺ |

| 106 | [M - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale for Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 135, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of small radicals. The most probable fragmentation is the loss of a methyl radical from one of the aromatic methyl groups or the N-methyl group, resulting in a stable benzylic or aminium cation at m/z 120. Further fragmentation could lead to the formation of other characteristic ions. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing Molecular Structure and Data Correlation

The following diagrams provide a visual representation of the structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and drawing upon experimental data from structurally related molecules, we have constructed a detailed and scientifically sound profile of its expected spectral characteristics. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify and characterize this molecule, even in the absence of readily available reference spectra.

References

-

Meiler, J., et al. (2003). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? Journal of Chemical Information and Computer Sciences, 43(1), 93-101. [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. [Link]

-

Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Pramana, 27(5), 691-701. [Link]

-

Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

SpectraBase. (n.d.). N-Methyl aniline. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

NIST. (n.d.). Benzenamine, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

- 3. 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum [chemicalbook.com]

- 4. N-Methylaniline(100-61-8) 13C NMR [m.chemicalbook.com]

- 5. 2,4-Dimethyl aniline(95-68-1) 13C NMR [m.chemicalbook.com]

- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR chemical shift prediction of benzenes [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylaniline(100-61-8) IR Spectrum [chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. 2,4-Dimethyl aniline(95-68-1) IR Spectrum [chemicalbook.com]

- 12. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]

- 13. 2,4-Dimethyl aniline(95-68-1) MS [m.chemicalbook.com]

- 14. Benzenamine, 2,4-dimethyl- [webbook.nist.gov]

N,2,4-trimethylaniline CAS number 13021-13-1 properties

An In-Depth Technical Guide to N,2,4-trimethylaniline (CAS: 13021-13-1): Properties, Synthesis, and Research Potential

Introduction

This compound, identified by CAS number 13021-13-1, is a substituted aromatic amine belonging to the xylidine family.[1][2] As a structural isomer of more extensively studied compounds like 2,4,6-trimethylaniline (mesidine), it represents an intriguing molecular scaffold for researchers in synthetic chemistry, materials science, and drug discovery.[3][4] Its specific arrangement of methyl groups on the aniline ring—one on the amine nitrogen and two on the aromatic core at positions 2 and 4—imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert-driven analysis of its predicted behavior, potential synthetic routes, and unexplored research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical entity are paramount for its application in research and development. While experimental data for this compound is limited, a robust profile can be constructed from available sources and expert interpretation based on its molecular structure.

Identification and General Properties

A summary of the key identifiers and physical characteristics of this compound is presented below. It is noteworthy that while most suppliers describe the compound as an oil, at least one source reports a very high melting point, which may be anomalous or refer to a salt form of the compound.[2][5]

| Property | Value | Source(s) |

| CAS Number | 13021-13-1 | [1][5][6] |

| IUPAC Name | This compound | [1][6][7] |

| Synonyms | (2,4-Dimethylphenyl)-methyl-amine, N-Methyl-2,4-xylidine | [1][2][6] |

| Molecular Formula | C₉H₁₃N | [1][5][6] |

| Molecular Weight | 135.21 g/mol | [1][2][5] |

| Appearance | Orange Oil | [2] |

| Boiling Point | 105-107 °C / 15 Torr | [5] |

| Melting Point | 250-252 °C | [5] |

| Solubility | Insoluble in water (inferred); Soluble in organic solvents (inferred) | [8][9] |

Predicted Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct signals for the three aromatic protons, which will exhibit complex splitting patterns due to their coupling with each other. Additionally, three singlets are anticipated: one around 2.2-2.4 ppm for the two aromatic methyl groups (Ar-CH₃), one around 2.9 ppm for the N-methyl group (N-CH₃), and a broad singlet for the amine proton (N-H), the chemical shift of which will be dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the asymmetric structure. This includes six signals in the aromatic region (approx. 110-150 ppm) and three signals in the aliphatic region for the three methyl groups.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 135. The primary fragmentation pathway would likely involve the loss of a methyl group to yield a fragment at m/z = 120.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching bands will appear just below 3000 cm⁻¹ (aromatic) and just above 3000 cm⁻¹ (aliphatic). The aromatic C=C stretching region will be visible around 1600 cm⁻¹.

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is essential for its utilization as a chemical intermediate.

Plausible Synthetic Pathways

While a definitive, published protocol for the synthesis of this compound is scarce, two logical and effective pathways can be proposed based on established organic chemistry transformations. The choice between these routes would depend on the availability of starting materials and desired scale.

Protocol 1: N-methylation of 2,4-Dimethylaniline (2,4-Xylidine)

This is the most direct and atom-economical approach, leveraging a common and commercially available starting material. The causality behind this choice is its simplicity and high selectivity.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylaniline (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF).

-

Deprotonation: Add a moderate base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. The choice of NaH ensures the irreversible formation of the anilide anion, driving the reaction forward. Allow the mixture to stir for 30 minutes.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise. The highly nucleophilic anilide readily displaces the iodide in an Sₙ2 reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by thin-layer chromatography (TLC).

-

Workup & Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.

Protocol 2: Reductive Amination of 2,4-Dimethylbenzaldehyde

An alternative strategy involves the reaction of an aldehyde with methylamine followed by reduction.

-

Imine Formation: Dissolve 2,4-dimethylbenzaldehyde (1.0 eq) and methylamine (1.2 eq, typically as a solution in ethanol or THF) in a suitable solvent like methanol. The reaction is often catalyzed by a mild acid.

-

Reduction: After stirring for 1-2 hours to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions. This selectively reduces the C=N double bond to form the secondary amine.

-

Workup & Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1.

Caption: Plausible synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The secondary amine is a nucleophilic and basic center, while the aromatic ring is highly activated towards electrophilic substitution due to the strong ortho,para-directing nature of the amino group and the additional activation from the two methyl groups.[10]

-

Electrophilic Aromatic Substitution: The positions ortho and para to the powerful N-methylamino group are strongly activated. Given that the 2- and 4-positions are already occupied, electrophilic attack is predicted to occur predominantly at the 6-position (ortho to the amine) and the 5-position (para to the 2-methyl group and ortho to the 4-methyl group). Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily.[10]

-

Diazotization: As a secondary aromatic amine, this compound will react with nitrous acid to form an N-nitrosoamine, rather than the diazonium salt formed from primary amines.[10] This is a key point of differentiation from its primary amine isomers.

-

Acid-Base Chemistry: The lone pair on the nitrogen atom imparts basicity to the molecule, allowing it to react exothermically with acids to form ammonium salts.[8][11]

Caption: Predicted sites of electrophilic aromatic substitution.

Potential Applications and Research Directions

While this compound is not as widely utilized as its 2,4,6-isomer, its unique structure presents compelling opportunities for innovation.

-

Ligand Development for Catalysis: The field of catalysis often relies on the precise tuning of a ligand's steric and electronic properties.[12] this compound serves as a valuable precursor for N-heterocyclic carbene (NHC) ligands. Compared to the ligands derived from the highly bulky 2,4,6-trimethylaniline (mesityl group), ligands from this compound would offer a different steric profile, potentially enabling new reactivity or selectivity in catalytic cycles like olefin metathesis or cross-coupling reactions.[4][12]

-

Specialty Dyes and Pigments: Aromatic amines are foundational components of many azo dyes. The substitution pattern of this compound could be exploited to synthesize novel dyes with unique absorption spectra, solubility, and fastness properties for applications in textiles, printing, and imaging.[13][14]

-

Pharmaceutical and Agrochemical Scaffolds: The substituted aniline motif is prevalent in a wide range of biologically active molecules. This compound can serve as a starting point for medicinal chemistry campaigns, allowing for the exploration of new chemical space in the development of pharmaceuticals and agrochemicals.

Safety, Handling, and Toxicology

Due to the limited toxicological data specific to this compound, a cautious approach to handling is mandatory. It should be treated with the same level of care as other toxic and potentially carcinogenic aromatic amines.[13][15]

| Hazard Statement | Description | Source |

| H317 | May cause an allergic skin reaction | [5] |

| H319 | Causes serious eye irritation | [5] |

Laboratory Handling Protocol:

-

Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves. Given the potential for skin sensitization, changing gloves immediately after any contact is crucial.[16]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[17] The container should be tightly sealed to prevent exposure to air and light, which can cause degradation.

-

Spill Response: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[8] The area should then be decontaminated. Avoid generating dust or aerosols.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound (CAS: 13021-13-1) is a valuable yet under-explored chemical intermediate. While sharing a family resemblance with other trimethylanilines, its distinct substitution pattern offers unique opportunities for the design of novel ligands, dyes, and bioactive molecules. By leveraging established chemical principles, this guide has outlined its key properties, plausible synthetic routes, and a framework for its safe handling. For researchers and drug development professionals, this compound represents a promising building block for future innovation.

References

-

Matrix Scientific. This compound.

-

P&S Chemicals. Product information, this compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12352848, this compound.

-

Apollo Scientific. 2,4,5-Trimethylaniline Safety Data Sheet.

-

Benchchem. Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide.

-

California Office of Environmental Health Hazard Assessment. 2,4,6-Trimethylaniline and Its Salts.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2,4,6-Trimethylaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis.

-

Pharmaffiliates. This compound.

-

Guidechem. How is 2,4,6-Trimethylaniline synthesized and applied in industry?

-

HPC Standards. 2,4,6-Trimethylaniline Safety Data Sheet.

-

Cole-Parmer. Material Safety Data Sheet - 2,4,5-Trimethylaniline.

-

ChemicalBook. This compound | 13021-13-1.

-

SpectraBase. 2,4,6-Trimethylaniline.

-

Ambeed. This compound | CAS No. : 13021-13-1.

-

Santa Cruz Biotechnology. 2,4,6-Trimethylaniline Safety Data Sheet.

-

NOAA. 2,4,5-TRIMETHYLANILINE - CAMEO Chemicals.

-

Apollo Scientific. 2,4,6-Trimethylaniline Safety Data Sheet.

-

NOAA. ANILINE, 2,4,6-TRIMETHYL- - CAMEO Chemicals.

-

PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride.

-

Fisher Scientific. This compound, TRC 1 g.

-

Santa Cruz Biotechnology. This compound | CAS 13021-13-1.

-

Guidechem. 2,4,6-Trimethylaniline 88-05-1 wiki.

-

Wikipedia. 2,4,6-Trimethylaniline.

-

Fisher Scientific. 2,4,6-Trimethylaniline SAFETY DATA SHEET.

-

ChemicalBook. 2,4,6-Trimethylaniline synthesis.

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring N,N,4-Trimethylaniline: Properties, Applications, and Industry Insights.

-

ChemicalBook. 2,4,6-Trimethylaniline | 88-05-1.

Sources

- 1. This compound | C9H13N | CID 12352848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 5. 13021-13-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. pschemicals.com [pschemicals.com]

- 7. fishersci.nl [fishersci.nl]

- 8. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. ANILINE, 2,4,6-TRIMETHYL- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nbinno.com [nbinno.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Solubility and Stability of N,2,4-trimethylaniline in Organic Solvents

Introduction: The Critical Role of N,2,4-trimethylaniline in Modern Chemistry

This compound, a substituted aromatic amine, is a key building block in various synthetic pathways. Its utility in the development of pharmaceuticals, agrochemicals, and specialty polymers hinges on a thorough understanding of its physicochemical properties. For researchers, scientists, and drug development professionals, mastering the solubility and stability of this compound is not merely a matter of procedural correctness but a fundamental prerequisite for reproducible and scalable success. The strategic selection of a solvent system and the mitigation of degradation pathways are critical for ensuring the integrity of starting materials, the efficiency of reactions, and the purity of final products.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present available data, and offer field-proven insights into its stability profile. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the determination of solubility and the assessment of stability, empowering researchers to generate reliable data and make informed decisions in their work.

PART 1: Solubility Profile of this compound

A fundamental principle governing solubility is "like dissolves like." this compound, with its aromatic ring and three methyl groups, is a predominantly non-polar molecule. This structure dictates its solubility behavior in various organic solvents. While quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its structural analogues, such as 2,4,6-trimethylaniline, and its general classification as a substituted aniline.[1][2]

Qualitative Solubility Overview:

Based on the solubility of the closely related isomer 2,4,6-trimethylaniline, this compound is expected to be sparingly soluble or immiscible in water due to its hydrophobic nature.[2][3] Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents aligns well with the hydrophobic character of this compound. |

| Polar Aprotic | Acetone, Chloroform, Ethyl Acetate | High to Moderate | These solvents possess sufficient non-polar character to solvate the aromatic ring and methyl groups, while their polarity can interact with the amine group.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chains of these alcohols can interact with the non-polar regions of this compound, while the hydroxyl groups can form hydrogen bonds with the amine functionality.[4] |

| Aqueous | Water | Low / Immiscible | The dominant non-polar structure of this compound prevents significant interaction with the highly polar water molecules.[3] |

Factors Influencing Solubility:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. For liquid solutes like this compound, miscibility with other liquids may also be temperature-dependent.[1]

-

Solvent Polarity: As outlined in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the non-polar aromatic ring and the somewhat polar amine group will be most effective.

-

Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can significantly impact solubility.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

To a series of 10 mL glass vials, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Incrementally add small, accurately weighed portions of this compound to each vial.

-

After each addition, cap the vial and agitate vigorously for 2-3 minutes at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker bath.

-

Continue adding the solute until a small amount of undissolved material persists, indicating that a saturated solution has been formed.

-

-

Equilibration:

-

Allow the vials to equilibrate at the constant temperature for at least 24 hours to ensure that the solution is truly saturated. Gentle agitation during this period is recommended.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected solution.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, weigh the flask containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the solvent used.

-

Caption: Workflow for determining the solubility of this compound.

PART 2: Stability Profile of this compound

Aromatic amines, including this compound, are known to be susceptible to degradation, which can impact their purity and performance in subsequent applications.[2] Understanding the factors that influence stability and the potential degradation pathways is crucial for proper handling and storage.

Key Factors Affecting Stability:

-

Exposure to Air (Oxidation): The primary degradation pathway for aromatic amines is oxidation.[5] The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by atmospheric oxygen. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also initiate polymerization, resulting in the formation of insoluble materials.[5]

-

Exposure to Light: Photodegradation can also occur, often accelerating the oxidative processes. Aromatic compounds can absorb UV light, leading to the formation of reactive excited states that are more prone to degradation.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions.

-

pH and Solvent Effects: The stability of aromatic amines can be influenced by the pH of the medium. In acidic solutions, the amine group is protonated, which can affect its reactivity. The choice of solvent can also play a role, with protic solvents potentially facilitating certain degradation pathways.[5]

Common Degradation Pathways:

The degradation of this compound likely proceeds through mechanisms common to other aromatic amines.

Caption: Potential degradation pathways for this compound.

Incompatibilities:

This compound, like its isomers, should not be stored with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, acid chlorides, and acid anhydrides.[6][7] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5] The container should be tightly sealed to prevent exposure to air and moisture.

Experimental Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is an essential component of understanding the stability of a compound. This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions using a stability-indicating HPLC method.

1. Development of a Stability-Indicating HPLC Method:

The first step is to develop and validate an HPLC method capable of separating the parent this compound peak from any potential degradation products.

-

Column: A C18 reversed-phase column is a good starting point.[8][9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.[8]

-

Detection: A photodiode array (PDA) detector is recommended to monitor the peak purity and to identify the optimal wavelength for detection of both the parent compound and any degradants.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

2. Forced Degradation Conditions:

Expose solutions of this compound (in a suitable solvent like acetonitrile/water) to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample at 80°C for 48 hours, then dissolve for analysis.

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis and Data Interpretation:

-

Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

-

Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of the control.

-

Assess the peak purity of the parent peak to ensure that no co-eluting degradants are present.

-

Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.

Caption: Workflow for a forced degradation study of this compound.

Conclusion: A Foundation for Success

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and development. While specific quantitative data for this compound remains limited, a robust framework for its handling can be established based on the principles of physical organic chemistry and data from closely related analogues. By adhering to the principles of "like dissolves like" for solvent selection and by implementing stringent storage and handling procedures to mitigate oxidative and photolytic degradation, researchers can ensure the integrity of their work. The provided experimental protocols offer a validated starting point for generating in-house data, enabling a more precise and predictive approach to the use of this compound in the synthesis of novel molecules and materials.

References

-

Solubility of Things. 2,4,6-Trimethylaniline. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). 2,4,6-Trimethylaniline and Its Salts. [Link]

-

PubChem. This compound. [Link]

-

MSDS of 2,4,6-Trimethylaniline. [Link]

-

Chongqing Chemdad Co., Ltd. 2,4,6-Trimethylaniline. [Link]

-

Stewart, A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

-

OuYang, X. K., et al. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]

-

Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 13021-13-1 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]

- 8. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of N,2,4-Trimethylaniline

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the health and safety considerations for handling N,2,4-trimethylaniline (CAS RN: 13021-13-1). It is imperative to note that specific toxicological data for this compound is not extensively available in public literature. Therefore, this guide is built upon a precautionary principle, leveraging established safety protocols for the broader class of aromatic amines and data from structurally similar isomers. The absence of comprehensive data necessitates treating this compound with the highest degree of caution, assuming it may possess hazards similar to or greater than its better-studied analogues.

Chemical Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. This compound is a substituted aromatic amine. Its fundamental properties, based on available data, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenamine, N,2,4-trimethyl- | [1] |

| CAS Number | 13021-13-1 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Computed XLogP3 | 2.5 | [1] |

Hazard Assessment: A Precautionary Approach

Due to the scarcity of specific toxicological data for this compound, a comprehensive hazard profile cannot be definitively established. However, the chemical class of aromatic amines is associated with significant health risks.[3][4][5] Many aromatic amines are known to be readily absorbed through the skin, are toxic, and may be carcinogenic.[4][5]

The primary causality for concern stems from the metabolic activation of aromatic amines. The formation of N-hydroxylated metabolites is often a critical step in the mechanism of activation for various carcinogenic aromatic amines.[6] This metabolic pathway can lead to compounds that bind to DNA and other macromolecules, inducing mutations and cellular damage. Furthermore, a common acute hazard of aromatic amine exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and potential asphyxiation.[6][7]

In the absence of direct evidence, it is scientifically prudent to consider the hazards of closely related, well-studied isomers as a proxy for potential risks.

Table 2: Comparative GHS Hazard Statements of Trimethylaniline Isomers

| Hazard Statement | 2,4,5-Trimethylaniline | 2,4,6-Trimethylaniline |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) | Harmful if swallowed or in contact with skin (H302+H312), Fatal if inhaled (H330) |

| Skin Corrosion/Irritation | Not Classified | Causes skin irritation (H315) |

| Eye Damage/Irritation | Not Classified | Causes serious eye irritation (H319) |

| Sensitization | Not Classified | May cause an allergic skin reaction (H317) |

| Carcinogenicity | May cause cancer (H350) | Suspected of causing cancer (H351) |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) | Not Classified |

Sources:[8][9] for 2,4,5-Trimethylaniline;[10] for 2,4,6-Trimethylaniline.

Directive: Until proven otherwise, this compound must be handled as a substance that is toxic via inhalation, dermal contact, and ingestion, is a potential carcinogen, and can cause severe skin and eye irritation.

Mandatory Exposure Controls and Personal Protection

All work with this compound must be governed by the principle of "As Low As Reasonably Practicable" (ALARP). The primary objective is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.

Engineering Controls: The use of a properly functioning and certified chemical fume hood is mandatory for all procedures involving this compound, including weighing, transferring, and use in reactions.[7] The fume hood provides the primary barrier against inhalation of vapors or aerosols.

Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent skin and eye contact. The selection of PPE is not merely a checklist; it is a self-validating system to protect against the presumed hazards of toxicity and irritation.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) with documented resistance to aromatic amines. Double-gloving is strongly recommended. | Aromatic amines can be readily absorbed through the skin.[5] Gloves must be changed immediately if contamination is suspected. |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes and vapors that can cause severe eye irritation. |

| Face Protection | Full-face shield worn over chemical splash goggles. | Provides a secondary barrier of protection for the entire face from splashes during transfers of larger volumes or energetic reactions. |

| Body Protection | Flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |

| Respiratory | A respirator is not typically required when working in a certified fume hood. For emergency situations or spill cleanup, a full-face respirator with an organic vapor/particulate combination cartridge is necessary.[6] | Provides protection against high concentrations of vapors in non-standard situations. |

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system where each step confirms a state of safety before proceeding to the next.

Experimental Workflow:

-

Preparation:

-

Don all required PPE as specified in Table 3.

-

Designate a specific area within the chemical fume hood for the procedure.

-

Ensure an appropriate chemical spill kit and quenching agent are immediately accessible.

-

Verify the fume hood is functioning correctly (check airflow monitor).

-

-

Weighing and Transfer:

-

Perform all weighing and transfers of this compound inside the designated fume hood area.

-

Use a disposable weighing boat or container to prevent contamination of balances.

-

If transferring a liquid, use a syringe or cannula. Avoid pouring, which can cause splashing.

-

-

Reaction Setup:

-

Conduct all reactions within the fume hood.

-

Ensure all glassware is free from defects.

-

Maintain a clutter-free workspace to prevent accidental spills.

-

-

Post-Procedure Decontamination:

-

Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated disposable materials (gloves, weighing boats, paper towels) in a designated hazardous waste container.[6]

-

Properly remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and forearms thoroughly.

-

Caption: Workflow for handling this compound.